5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
CAS No.: 200626-86-4
Cat. No.: VC4687749
Molecular Formula: C11H8BrN3O2S
Molecular Weight: 326.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200626-86-4 |
|---|---|
| Molecular Formula | C11H8BrN3O2S |
| Molecular Weight | 326.17 |
| IUPAC Name | 5-[(4-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H8BrN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |
| Standard InChI Key | WQQVDYFCVMRAMA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Br |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s IUPAC name, 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, reflects its core structure:
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Dihydropyrimidine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 4 and 6.
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Thioxo group: A sulfur atom replaces one ketone oxygen at position 2, enhancing electrophilicity .
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(4-Bromophenyl)amino)methylene substituent: A bromine-substituted phenyl group attached via an amino-methylene linker at position 5, introducing steric bulk and electronic modulation.
The molecule exists in equilibrium between keto (dominant in polar solvents) and enol tautomers, as evidenced by ¹H NMR downfield shifts at δ 11.2–14.1 ppm for exchangeable protons .
Crystallographic Insights
Single-crystal X-ray diffraction data for analogous compounds (e.g., 5-(2-(2-methoxyphenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione) reveal a planar pyrimidine ring with bond lengths of 1.38–1.42 Å for C–N and 1.22–1.24 Å for C=O/C=S . The (4-bromophenyl) group adopts a near-perpendicular orientation relative to the pyrimidine plane, minimizing steric clash (torsion angle: 85.2°).
Synthetic Methodologies
Cyclocondensation Approaches
The most efficient route involves a one-pot, three-component reaction:
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Reactants:
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Conditions:
Representative Procedure:
Thiobarbituric acid (0.2 mmol), 4-bromoaniline (0.24 mmol), and TBN (0.04 mmol) are stirred in acetonitrile (2 mL) at 30°C for 30 minutes. The precipitate is filtered and recrystallized from ethanol to afford the title compound in 89% yield .
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₃CN | TBN | 25 | 55 | 73 |
| 2 | DMF | None | 40 | 30 | 68 |
| 3 | EtOH-H₂O | TBN | 30 | 25 | 85 |
| 4 | Neat | TBN | 25 | 45 | 63 |
Mechanistic Pathway
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Knoevenagel Condensation: Thiobarbituric acid reacts with formaldehyde to form a 5-methylene intermediate.
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Nucleophilic Attack: 4-Bromoaniline attacks the electrophilic methylene carbon, forming a C–N bond.
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Tautomerization: The intermediate undergoes keto-enol tautomerism, stabilized by intramolecular hydrogen bonding .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (100 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | 12.4 |
| Ethanol | 2.3 |
| Acetonitrile | 1.8 |
Thermal Stability
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